(20S)-Pregnane-3alpha,20-diol

Description

Properties

CAS No. |

883879-68-3 |

|---|---|

Molecular Formula |

C21H36O2 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(3R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14?,15+,16-,17+,18-,19-,20-,21+/m0/s1 |

InChI Key |

YWYQTGBBEZQBGO-TUSLFBNQSA-N |

SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@H](C4)O)C)C)O |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

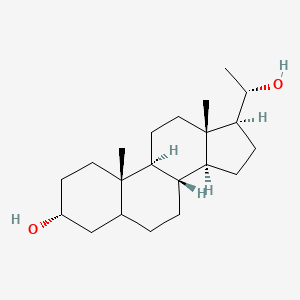

Chemical structure and stereochemistry of (20S)-Pregnane-3alpha,20-diol

An In-Depth Technical Guide to (20S)-Pregnane-3α,20-diol

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and analytical characterization of (20S)-Pregnane-3α,20-diol, a significant metabolite of progesterone. This document is designed to serve as a foundational resource, integrating established chemical principles with practical, field-proven insights for professionals engaged in steroid research and development. We delve into the nuanced stereochemical landscape of the pregnane scaffold, propose robust synthetic and analytical protocols, and emphasize the causality behind methodological choices to ensure scientific integrity and reproducibility.

Core Molecular Identity and Physicochemical Properties

(20S)-Pregnane-3α,20-diol, systematically known as (3α,5β,20S)-pregnane-3,20-diol, is a C21 steroid and a primary, inactive metabolic product of progesterone.[1] Its formation and clearance are critical indicators of progesterone metabolism, making its accurate identification and quantification essential in various clinical and research contexts.[1][2] The compound is a white, crystalline solid with limited solubility in water but soluble in organic solvents like ethanol and chloroform.[3]

| Identifier | Value | Source |

| IUPAC Name | (3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-Hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | [4] |

| Common Name | 5β-Pregnane-3α,20α-diol; Pregnanediol | [1][3] |

| CAS Number | 80-92-2 | [3] |

| Molecular Formula | C₂₁H₃₆O₂ | [3] |

| Molecular Weight | 320.51 g/mol | [4] |

| Melting Point | 240-242 °C | [3] |

| Boiling Point | 435.9 °C at 760 mmHg | [3] |

The Stereochemical Architecture of (3α,5β,20S)-Pregnane-3,20-diol

The biological identity and function of a steroid are dictated by its three-dimensional structure. For (20S)-Pregnane-3α,20-diol, three critical stereochemical regions define its unique architecture: the A/B ring junction, the C-3 hydroxyl orientation, and the C-20 hydroxyl orientation.

-

5β Configuration (A/B Ring Junction): The pregnane backbone can exist in two primary forms based on the fusion of the A and B rings. In the 5β-isomer, the hydrogen atom at carbon 5 is oriented "above" the plane of the steroid (a β-orientation). This forces the A ring into a sharp, angular "cis" fusion with the B ring. This bent overall shape is a hallmark of 5β-reduced steroids and distinguishes them from the flatter 5α-isomers. This structural difference is fundamental, as it significantly alters the molecule's interaction with enzymes and receptors.

-

3α-Hydroxyl Group: The hydroxyl group at the C-3 position is in an alpha (α) orientation, meaning it projects "below" the plane of the A ring. In the stable chair conformation of the A ring in a 5β-steroid, the 3α position is axial. The orientation of this hydroxyl group is determined by the stereospecific action of 3α-hydroxysteroid dehydrogenase (3α-HSD) enzymes during its biosynthesis from the 3-keto precursor.

-

20S-Hydroxyl Group: The stereocenter at C-20 on the side chain is crucial. The "(20S)" designation (also referred to as 20α in older literature) specifies that the hydroxyl group is oriented on the left side when viewed in a standard Fischer projection of the side chain. This configuration arises from the enzymatic reduction of the C-20 ketone of its precursor. The alternative (20R) or 20β configuration would result in a diastereomer with different physical and biological properties.

Sources

- 1. 5α-Pregnan-3α-ol-20-one solid 516-54-1 [sigmaaldrich.com]

- 2. CAS 1852-49-9: 5B-pregnane-3A-20A-diol glucuronide*crystal… [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. The conversion of progesterone into 5 alpha-pregnane-3,20-dione, 3 beta-hydroxy-5 alpha-pregnan-20-one, and its fatty acid esters by preparations of bovine corpora lutea - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of (20S)-Pregnane-3α,20-diol in Neurosteroid Research

Introduction: Unveiling the Significance of (20S)-Pregnane-3α,20-diol

Within the intricate landscape of neurosteroid research, (20S)-Pregnane-3α,20-diol, also known as allopregnanediol, emerges as a molecule of significant interest. As a downstream metabolite of progesterone, this endogenous steroid plays a crucial role in modulating neuronal activity, offering a more nuanced profile compared to its more extensively studied precursor, allopregnanolone. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core aspects of (20S)-Pregnane-3α,20-diol's biological activity, from its biosynthesis to its functional implications and the methodologies employed in its investigation. Understanding the unique properties of this neurosteroid is paramount for unlocking its therapeutic potential in a range of neurological and psychiatric disorders.

I. Biosynthesis and Metabolism: A Journey from Progesterone

(20S)-Pregnane-3α,20-diol is not synthesized de novo but is rather a product of the metabolic cascade of progesterone. This pathway involves a series of enzymatic conversions primarily occurring in the brain, adrenal glands, and gonads. The key enzymes governing this process are 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD), as well as 20α-hydroxysteroid dehydrogenase (20α-HSD).

The metabolic journey begins with the conversion of progesterone to 5α-dihydroprogesterone (5α-DHP) by 5α-reductase. Subsequently, 3α-HSD reduces 5α-DHP to allopregnanolone (3α-hydroxy-5α-pregnan-20-one). Finally, the ketone group at the C20 position of allopregnanolone is reduced by 20α-HSD to a hydroxyl group, yielding (20S)-Pregnane-3α,20-diol.

Caption: Metabolic pathway of progesterone to (20S)-Pregnane-3α,20-diol.

II. Mechanism of Action: Modulating the Brain's Primary Inhibitory System

The primary mechanism through which (20S)-Pregnane-3α,20-diol exerts its neuroactivity is by modulating the function of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.

Allosteric Modulation of the GABAA Receptor

Similar to allopregnanolone, (20S)-Pregnane-3α,20-diol acts as a positive allosteric modulator of the GABAA receptor. It binds to a site on the receptor complex that is distinct from the GABA binding site. This binding enhances the receptor's affinity for GABA and potentiates the GABA-induced chloride ion influx, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.

While both allopregnanolone and (20S)-Pregnane-3α,20-diol are positive modulators, research suggests that (20S)-Pregnane-3α,20-diol may act as a partial agonist at the neurosteroid binding site, potentially exhibiting a ceiling effect and a more subtle modulatory profile compared to the full agonistic action of allopregnanolone. This distinction is critical for its therapeutic potential, as it may offer a wider therapeutic window with a reduced risk of sedative side effects.

Caption: Allosteric modulation of the GABAA receptor by (20S)-Pregnane-3α,20-diol.

III. Core Biological Activities and Therapeutic Potential

The modulatory effects of (20S)-Pregnane-3α,20-diol on the GABAA receptor translate into a spectrum of biological activities with significant therapeutic implications.

Neuroprotective and Anxiolytic Effects

By enhancing inhibitory neurotransmission, (20S)-Pregnane-3α,20-diol contributes to a reduction in neuronal hyperexcitability, a hallmark of various neurological insults and anxiety disorders. This suggests a potential role for this neurosteroid in protecting neurons from excitotoxic damage and in mitigating anxiety-related behaviors.

Regulation of Mood and Behavior

Fluctuations in the levels of pregnane neurosteroids, including (20S)-Pregnane-3α,20-diol, have been implicated in mood disorders such as premenstrual dysphoric disorder (PMDD) and postpartum depression. Its ability to fine-tune GABAergic signaling suggests its involvement in maintaining emotional homeostasis. Furthermore, its influence on socio-sexual behaviors has been noted, highlighting its role in complex neural circuits governing social interaction.

Potential in Epilepsy and Other Seizure Disorders

The anticonvulsant properties of positive allosteric modulators of the GABAA receptor are well-established. The unique partial agonist profile of (20S)-Pregnane-3α,20-diol may offer a novel therapeutic avenue for epilepsy, potentially providing seizure control with a more favorable side-effect profile compared to existing treatments.

IV. Experimental Methodologies: A Guide for the Researcher

Investigating the biological activity of (20S)-Pregnane-3α,20-diol requires a multi-faceted approach, combining in vitro and in vivo techniques.

In Vitro Electrophysiology

Objective: To characterize the modulatory effects of (20S)-Pregnane-3α,20-diol on GABAA receptor function.

Methodology: Whole-Cell Patch-Clamp Recording

-

Cell Preparation: Utilize primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines (e.g., HEK293) stably expressing specific GABAA receptor subunit combinations.

-

Recording Setup: Employ a whole-cell patch-clamp configuration to record GABA-evoked currents.

-

Drug Application: Apply GABA in the absence and presence of varying concentrations of (20S)-Pregnane-3α,20-diol.

-

Data Analysis: Measure the potentiation of the GABA-evoked current amplitude and any changes in receptor kinetics (e.g., activation, deactivation, and desensitization rates).

Caption: Workflow for whole-cell patch-clamp analysis.

In Vivo Behavioral Assays

Objective: To assess the anxiolytic, sedative, and anticonvulsant effects of (20S)-Pregnane-3α,20-diol in animal models.

Methodology: Elevated Plus Maze (for Anxiolytic Activity)

-

Animal Model: Utilize adult male rodents (e.g., mice or rats).

-

Drug Administration: Administer (20S)-Pregnane-3α,20-diol or vehicle via an appropriate route (e.g., intraperitoneal injection).

-

Behavioral Testing: Place the animal in the center of an elevated plus maze and record the time spent in and the number of entries into the open and closed arms for a defined period.

-

Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Quantitative Analysis

Objective: To measure the levels of (20S)-Pregnane-3α,20-diol in biological samples.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Extract steroids from brain tissue or plasma using solid-phase or liquid-liquid extraction.

-

Derivatization: Chemically modify the steroid to enhance its volatility and detection by GC-MS.

-

GC-MS Analysis: Separate the derivatized steroids by gas chromatography and detect and quantify them by mass spectrometry.

-

Data Analysis: Use a standard curve to determine the concentration of (20S)-Pregnane-3α,20-diol in the samples.

V. Comparative Analysis: (20S)-Pregnane-3α,20-diol vs. Allopregnanolone

A key aspect of understanding the significance of (20S)-Pregnane-3α,20-diol is to compare its properties with its more potent precursor, allopregnanolone.

| Feature | (20S)-Pregnane-3α,20-diol (Allopregnanediol) | Allopregnanolone |

| Metabolic Position | Downstream metabolite of Allopregnanolone | Precursor to (20S)-Pregnane-3α,20-diol |

| GABAAR Activity | Partial Agonist/Positive Allosteric Modulator | Full Agonist/Potent Positive Allosteric Modulator |

| Potency | Lower than Allopregnanolone | High |

| Sedative Effects | Potentially lower | Pronounced at higher doses |

| Therapeutic Index | Potentially wider | Narrower |

This comparative profile suggests that (20S)-Pregnane-3α,20-diol may offer a more favorable therapeutic profile for conditions where a subtle modulation of the GABAergic system is desired, minimizing the sedative and ataxic side effects associated with more potent modulators like allopregnanolone.

VI. Future Directions and Conclusion

The study of (20S)-Pregnane-3α,20-diol is a rapidly evolving field with immense potential. Future research should focus on elucidating its precise binding site and interaction with different GABAA receptor subunit combinations to understand its receptor selectivity. Further in-depth preclinical studies are warranted to fully characterize its neuroprotective, anxiolytic, and anticonvulsant properties in various disease models.

References

-

Evidence that 3 alpha-hydroxy-5 alpha-pregnan-20-one is a physiologically relevant modulator of GABA-ergic neurotransmission. PubMed. [Link]

-

Effects of 3α-Amino-5α-pregnan-20-one on GABAA Receptor: Synthesis, Activity and Cytotoxicity. ResearchGate. [Link]

-

Neuroactive Steroid 3α-Hydroxy-5α-Pregnan-20-One Modulates Electrophysiological and Behavioral Actions of Ethanol. PubMed Central. [Link]

-

3 alpha-Hydroxy-3 beta-(phenylethynyl)-5 beta-pregnan-20-ones: synthesis and pharmacological activity of neuroactive steroids with high affinity for GABAA receptors. PubMed. [Link]

-

Pregnenolone-progesterone-allopregnanolone pathway as a potential therapeutic target in first-episode antipsychotic-naïve patients with schizophrenia. PMC. [Link]

-

Trajectories of Allopregnanolone and Allopregnanolone to Progesterone Ratio across the Six Subphases of Menstrual Cycle. PMC. [Link]

-

Allopregnanolone: An overview on its synthesis and effects. PMC. [Link]

-

Dual activation of GABAA and glycine receptors by beta-alanine: inverse modulation by progesterone and 5 alpha-pregnan-3 alpha-ol-20-one. PubMed. [Link]

-

Pregnane-3,20-diol, 3,20-bis(hydrogen sulfate), (3beta,5alpha,20S)-. PubChem. [Link]

-

Progesterone, 5alpha-pregnane-3,20-dione and 3alpha-hydroxy-5alpha-pregnane-20-one in specific regions of the human female brain in different endocrine states. PubMed. [Link]

-

Neurosteroids and GABA-A Receptor Function. PMC. [Link]

-

Multiple functional neurosteroid binding sites on GABAA receptors. PMC. [Link]

-

Allopregnanolone: Metabolism, Mechanisms of Action, and Its Role in Cancer. PMC. [Link]

-

Editorial: Neuroprotective and therapeutic effects of progesterone, allopregnanolone, and their derivatives. PMC. [Link]

-

Allopregnanolone: Regenerative therapeutic to restore neurological health. PMC. [Link]

-

The effect of the neuroactive steroid 5beta-pregnane-3beta, 20(R)-diol on the time course of GABA evoked currents is different to that of pregnenolone sulphate. PubMed. [Link]

-

Quantification of neurosteroids in rat plasma and brain following swim stress and allopregnanolone administration using negative chemical ionization gas chromatography/mass spectrometry. PubMed. [Link]

-

5alpha-Pregnane-3alpha,20alpha-diol. PubChem. [Link]

-

Effect of progesterone and its 5 alpha and 5 beta metabolites on symptoms of premenstrual syndrome according to route of administration. ResearchGate. [Link]

-

Validation of an analytical procedure to measure trace amounts of neurosteroids in brain tissue by gas chromatography-mass spectometry. ResearchGate. [Link]

- Studies on the metabolism of progesterone and related steroids in vitro. 2.

Metabolic pathway of progesterone to (20S)-Pregnane-3alpha,20-diol

Technical Guide: Metabolic Pathway of Progesterone to (20S)-Pregnane-3 ,20-diol

Executive Summary & Stereochemical Definition

The conversion of Progesterone (Pregn-4-ene-3,20-dione) to a fully reduced pregnanediol involves the saturation of the

The specific nomenclature (20S)-Pregnane-3

-

-Pregnane-3

-

-Pregnane-3

Note on Nomenclature: In steroid chemistry, the 20

The Metabolic Pathways

The reduction of progesterone is not a linear line but a metabolic grid. The order of reduction (Ring A vs. C20) dictates the intermediate bioactivity.

Pathway A: The Canonical Hepatic Pathway ( -Reduction)

This is the primary clearance pathway leading to renal excretion.

-

Step 1:

-Reduction (-

Enzyme:

-3-oxosteroid -

Mechanism: Irreversible reduction of the double bond. The hydride transfer results in a cis fusion of the A/B rings (bent structure).

-

Product:

-Dihydroprogesterone (

-

-

Step 2: 3-Keto Reduction (

)-

Enzyme:

-Hydroxysteroid Dehydrogenase (typically AKR1C2 or AKR1C4 ). -

Product:

-Pregnan-3

-

-

Step 3: 20-Keto Reduction (20S/20

)-

Enzyme:

-Hydroxysteroid Dehydrogenase (AKR1C1 ).[2] -

Mechanism: AKR1C1 is highly stereospecific for generating the (20S) alcohol.

-

Final Product:

-Pregnane-3

-

Pathway B: The Neurosteroid Pathway ( -Reduction)

This pathway occurs in the brain, skin, and prostate.

-

Step 1:

-Reduction ( -

Step 2: 3-Keto Reduction (

)-

Enzyme:

-HSD (AKR1C2 ). -

Product:

-Tetrahydroprogesterone (Allopregnanolone) — A potent GABA-A receptor modulator.

-

-

Step 3: 20-Keto Reduction (20S/20

)

Pathway C: The "Alternative" 20-Keto First Pathway

Progesterone can be directly reduced at C20 before Ring A reduction.

Pathway Visualization (Graphviz)

The following diagram illustrates the metabolic grid, highlighting the enzyme-specific transitions.

Caption: Metabolic grid showing the divergence of Progesterone into 5

Key Enzymes & Causality

| Enzyme | Gene | Role in Pathway | Kinetic Insight |

| SRD5A1/2 | Gatekeeper to neurosteroids | Irreversible.[3] Rate-limiting step for allopregnanolone synthesis. | |

| AKR1D1 | Gatekeeper to hepatic clearance | Essential for bile acid precursor formation. Deficiency leads to cholestasis. | |

| AKR1C1 | The (20S) Determinant | Converts the 20-ketone to the 20 | |

| AKR1C2/4 | 3-Keto reduction | AKR1C2 is brain-dominant (neurosteroid synthesis); AKR1C4 is liver-specific. |

Experimental Protocols

Protocol A: In Vitro Enzymatic Validation (AKR1C1 Activity)

To verify the production of the (20S) isomer specifically, one must isolate the 20-ketosteroid reductase activity.

Objective: Quantify the conversion of Allopregnanolone to (20S)-Allopregnanediol by recombinant AKR1C1.

-

Reagents:

-

Recombinant human AKR1C1 (purified).

-

Substrate: Allopregnanolone (10 µM).

-

Cofactor: NADPH (200 µM) in regeneration system (G6PDH + Glucose-6-phosphate).

-

Buffer: 100 mM Potassium Phosphate, pH 7.0.

-

-

Workflow:

-

Incubate substrate and cofactor regeneration system at 37°C for 5 minutes (pre-warming).

-

Initiate reaction by adding 0.5 µg recombinant AKR1C1.

-

Incubate for 30 minutes.

-

Quench: Add 200 µL ice-cold Acetonitrile containing internal standard (Deuterated Pregnanediol).

-

Centrifuge at 15,000 x g for 10 min to pellet protein.

-

Inject supernatant into LC-MS/MS.

-

-

Validation Check:

-

The product must co-elute with the authentic (20S) standard.

-

Absence of product in NADPH-free control confirms enzymatic dependence.

-

Protocol B: LC-MS/MS Quantification of Pregnanediol Isomers

Distinguishing the (20S) isomer from the (20R) isomer is critical, as is separating

System: UHPLC coupled to Triple Quadrupole MS.

Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100mm, 2.7µm). Note: Standard C18 can separate 5

Mobile Phase:

-

A: Water + 0.1 mM Ammonium Fluoride (Enhances ionization for neutral steroids).

-

B: Methanol.[8]

Gradient:

-

0-1 min: 40% B.

-

1-6 min: Linear gradient to 90% B.

-

6-8 min: Hold 90% B.

MS Transitions (MRM Mode - Negative Ion or derivatized Positive Ion):

-

Pregnanediol (MW 320.5): Since neutral steroids ionize poorly, derivatization (e.g., with picolinic acid) or Ammonium Fluoride additive (forming [M+F]- adducts) is recommended.

-

Target Transition (Fluoride Adduct): m/z 339.2

299.2 (Loss of HF + H2O).

Data Interpretation:

-

-Pregnane-3

References

-

Penning, T. M., et al. (2000). "Human 3alpha-hydroxysteroid dehydrogenase isoforms (AKR1C1-AKR1C4) of the aldo-keto reductase superfamily: functional plasticity and tissue distribution." Biochemical Journal.

-

Rizner, T. L., et al. (2006). "AKR1C1 and AKR1C3 may determine progesterone and estrogen biological activity in human endometrium."[1] Molecular and Cellular Endocrinology.

-

Stanczyk, F. Z., et al. (2013). "Progesterone: the forgotten hormone in men?" American Journal of Men's Health. (Discusses 5-alpha reduction pathways).

-

Zwirner, M., et al. (1983). "Radioimmunoassay of 5 alpha-pregnane-3,20-dione. A metabolite of placental progesterone."[9] Archives of Gynecology.

-

Fanelli, F., et al. (2011). "Simultaneous quantification of 39 steroid hormones in human serum by LC-MS/MS." Analytical and Bioanalytical Chemistry. (Protocol grounding).

Sources

- 1. 20a-Dihydroprogesterone | Rupa Health [rupahealth.com]

- 2. Aldo-Keto Reductase 1C1 (AKR1C1) as the First Mutated Gene in a Family with Nonsyndromic Primary Lipedema - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of 5 alpha-dihydroprogesterone in women and men: 3 beta- and 3 alpha-,6 alpha-dihydroxy-5 alpha-pregnan-20-ones are major urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of progesterone, testosterone and their 5 alpha-reduced metabolites on GFAP gene expression in type 1 astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Progesterone is actively metabolized to 5α-pregnane-3,20-dione and 3β-hydroxy-5α-pregnan-20-one by the marine mussel Mytilus galloprovincialis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Radioimmunoassay of 5 alpha-pregnane-3,20-dione. A metabolite of placental progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the GABA-A Receptor Modulation Mechanism of (20S)-Pregnane-3α,20-diol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanistic principles and practical methodologies for characterizing the modulatory effects of (20S)-Pregnane-3α,20-diol on the γ-aminobutyric acid type A (GABA-A) receptor. While the broader class of neurosteroids, particularly allopregnanolone, is well-studied, this document focuses on the specific experimental frameworks required to elucidate the binding affinity, efficacy, and subunit selectivity of this 20S-hydroxylated metabolite. We delve into the foundational aspects of GABA-A receptor structure and function, the established principles of neurosteroid modulation, and provide detailed, field-proven protocols for electrophysiological and radioligand binding assays. This guide is intended to equip researchers with the necessary tools to rigorously investigate the therapeutic potential of (20S)-Pregnane-3α,20-diol and similar neuroactive steroids.

Introduction: The GABA-A Receptor as a Prime Target for Neurosteroid Modulation

The GABA-A receptor is the primary mediator of fast synaptic inhibition in the central nervous system.[1] This ligand-gated ion channel is a heteropentameric complex that, upon binding of the neurotransmitter GABA, opens an integral chloride ion channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The profound importance of this receptor in maintaining the balance between neuronal excitation and inhibition makes it a critical target for a wide array of therapeutic agents, including benzodiazepines, barbiturates, and endogenous modulators like neurosteroids.[2][3]

Neurosteroids, which are metabolites of steroid hormones synthesized within the brain, are potent allosteric modulators of the GABA-A receptor.[2][4][5] Unlike direct agonists that bind to the GABA binding site, allosteric modulators bind to distinct sites on the receptor complex, thereby altering the receptor's response to GABA.[2] The 3α-hydroxy A-ring reduced pregnane steroids, such as allopregnanolone (3α-hydroxy-5α-pregnan-20-one), are well-characterized positive allosteric modulators (PAMs) that enhance GABA-ergic neurotransmission.[3][4][5][6]

(20S)-Pregnane-3α,20-diol is a metabolite of progesterone, and its structural similarity to allopregnanolone suggests it may share the ability to modulate the GABA-A receptor. The key structural difference lies in the reduction of the C20-ketone to a hydroxyl group in the (S) configuration. Understanding the impact of this structural change on the interaction with the GABA-A receptor is crucial for elucidating its physiological role and therapeutic potential.

The Putative Mechanism: Allosteric Modulation by (20S)-Pregnane-3α,20-diol

Based on the extensive literature on related neurosteroids, (20S)-Pregnane-3α,20-diol is hypothesized to act as a positive allosteric modulator of the GABA-A receptor. This modulation is characterized by an increase in the efficacy and/or potency of GABA, without direct activation of the receptor in the absence of the primary neurotransmitter at physiological concentrations.

The functional consequences of this modulation are an enhancement of the GABA-mediated chloride current, which can be observed as an increase in the amplitude and/or duration of inhibitory postsynaptic currents (IPSCs).[2] At the molecular level, this is thought to occur through a stabilization of the open state of the receptor, leading to a higher probability of channel opening in the presence of GABA.

Neurosteroid Binding Sites on the GABA-A Receptor

Decades of research have been dedicated to identifying the specific binding sites for neurosteroids on the GABA-A receptor complex. Evidence points to multiple binding sites located within the transmembrane domains (TMDs) of the receptor subunits.[2][7] These sites are distinct from the GABA, benzodiazepine, and barbiturate binding sites.[4][5]

Two primary putative binding sites for potentiating neurosteroids have been identified through mutagenesis and photolabeling studies:

-

Intersubunit Site: Located at the interface between the α and β subunits, this site is considered a canonical binding pocket for positive modulation.[2][7]

-

Intrasubunit Site: Found within the transmembrane domain of the α subunit, this site also contributes to the potentiating effects of neurosteroids.[2][7]

The binding of a neurosteroid to these sites is thought to induce a conformational change that is allosterically coupled to the GABA binding site and the ion channel gate, thereby enhancing receptor function. The precise affinity and efficacy of (20S)-Pregnane-3α,20-diol at these sites are key parameters that require experimental determination.

Caption: Proposed allosteric modulation of the GABA-A receptor by (20S)-Pregnane-3α,20-diol.

Methodologies for Characterization

A multi-faceted experimental approach is essential for a thorough characterization of the modulatory activity of (20S)-Pregnane-3α,20-diol. This involves both functional assays to measure the potentiation of GABA-evoked currents and binding assays to determine the affinity for the receptor.

Electrophysiological Characterization

Whole-cell patch-clamp electrophysiology is the gold standard for assessing the functional effects of modulators on ligand-gated ion channels.[3][8] This technique allows for the direct measurement of ion currents through the GABA-A receptor in response to GABA and the test compound.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Preparation: Utilize HEK293 cells transiently or stably expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2) or cultured primary neurons.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Solutions:

-

Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, pH 7.3 with CsOH. The high chloride concentration sets the chloride reversal potential near 0 mV, allowing for the measurement of inward chloride currents at negative holding potentials.

-

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

-

-

Recording Procedure:

-

Establish a whole-cell recording configuration with a holding potential of -60 mV.

-

Apply a sub-maximal concentration of GABA (EC10-EC20) to elicit a stable baseline current. This is crucial for observing potentiation.

-

Co-apply (20S)-Pregnane-3α,20-diol with GABA and measure the change in current amplitude.

-

Perform dose-response experiments to determine the EC50 for potentiation.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked current in the absence and presence of the neurosteroid.

-

Calculate the percentage potentiation: ((I_steroid - I_gaba) / I_gaba) * 100.

-

Fit the dose-response data to the Hill equation to determine the EC50 and Hill coefficient.

-

Caption: Workflow for patch-clamp electrophysiology experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity (Kd) and density (Bmax) of binding sites for a particular compound. For allosteric modulators, competition binding assays or modulation of radiolabeled agonist/antagonist binding are typically used.[2]

Experimental Protocol: [³H]muscimol Binding Assay

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 20 minutes. Wash the resulting pellet multiple times by resuspension and centrifugation to remove endogenous GABA.[9]

-

Binding Reaction: In a final volume of 1 mL, incubate the membrane preparation (100-200 µg protein) with a low concentration of [³H]muscimol (a GABA site agonist, 1-3 nM) in the presence of varying concentrations of (20S)-Pregnane-3α,20-diol.

-

Incubation: Incubate for 30-60 minutes at 4°C to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through Whatman GF/B filters using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GABA (100 µM).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the percentage enhancement of specific [³H]muscimol binding as a function of the (20S)-Pregnane-3α,20-diol concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 for enhancement.

-

Rationale for Experimental Choices: The use of [³H]muscimol allows for the detection of allosteric enhancement of agonist binding, a hallmark of positive allosteric modulators.[2] Extensive washing of the membrane preparation is critical to remove endogenous GABA, which would otherwise interfere with the assay.[9]

Expected Data and Interpretation

The following table summarizes the expected outcomes for a positive allosteric modulator like (20S)-Pregnane-3α,20-diol in comparison to the well-characterized neurosteroid, allopregnanolone.

| Parameter | Allopregnanolone (Typical Values) | (20S)-Pregnane-3α,20-diol (Hypothetical) | Experimental Assay |

| Potentiation of GABA Current (EC50) | 10 - 100 nM | To be determined | Whole-Cell Patch-Clamp |

| Maximal Potentiation | >500% | To be determined | Whole-Cell Patch-Clamp |

| Enhancement of [³H]muscimol Binding (EC50) | 50 - 200 nM | To be determined | Radioligand Binding Assay |

| Direct Gating (at high µM conc.) | Yes | To be determined | Whole-Cell Patch-Clamp |

A lower EC50 value for (20S)-Pregnane-3α,20-diol compared to allopregnanolone would indicate higher potency, while a greater maximal potentiation would suggest higher efficacy. The presence or absence of direct channel gating at high concentrations will further refine its pharmacological profile.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust approach to characterizing the GABA-A receptor modulatory properties of (20S)-Pregnane-3α,20-diol. By systematically evaluating its effects on receptor function and binding, researchers can build a comprehensive pharmacological profile of this neurosteroid.

Future investigations should focus on:

-

Subunit Selectivity: Determining if (20S)-Pregnane-3α,20-diol exhibits preferential modulation of specific GABA-A receptor subunit compositions (e.g., those containing δ subunits, which are known to be highly sensitive to neurosteroids).[3]

-

In Vivo Studies: Assessing the behavioral effects of (20S)-Pregnane-3α,20-diol in animal models of anxiety, epilepsy, and other neurological disorders to establish its therapeutic potential.

-

Structure-Activity Relationship: Comparing the activity of (20S)-Pregnane-3α,20-diol with its (20R) epimer to understand the stereochemical requirements for modulation at the C20 position.

A thorough understanding of the mechanism of action of (20S)-Pregnane-3α,20-diol will be instrumental in advancing the development of novel and selective neurosteroid-based therapeutics.

References

-

Effects of 3α-Amino-5α-pregnan-20-one on GABAA Receptor: Synthesis, Activity and Cytotoxicity. (2025). ResearchGate. [Link]

-

Hiemke, C., Jussofie, A., & Jüptner, M. (1991). Evidence that 3 alpha-hydroxy-5 alpha-pregnan-20-one is a physiologically relevant modulator of GABA-ergic neurotransmission. Psychoneuroendocrinology, 16(6), 517-523. [Link]

-

Grobin, A. C., & Morrow, A. L. (2001). 3Alpha-hydroxy-5alpha-pregnan-20-one levels and GABA(A) receptor-mediated 36Cl(-) flux across development in rat cerebral cortex. Developmental Brain Research, 131(1-2), 31-39. [Link]

-

3α-Hydroxy-3β-(phenylethynyl)-5β-pregnan-20-ones: Synthesis and Pharmacological Activity of Neuroactive Steroids with High Affinity for GABAA Receptors. (1997). ResearchGate. [Link]

-

Akk, G., Li, P., Bracamontes, J., & Steinbach, J. H. (2020). Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites. Biomolecules, 10(9), 1325. [Link]

-

Smith, S. S., Gong, Q. H., Hsu, F. C., Markowitz, R. S., ffrench-Mullen, J. M., & Li, X. (2007). Neurosteroid regulation of GABAA receptors: focus on the α4 and δ subunits. Pharmacology & Therapeutics, 116(1), 58-76. [Link]

-

Upasani, R. B., Yang, K. C., Acosta-Burruel, M., Konkoy, C. S., McLellan, J. A., Woodward, R. M., ... & Hawkinson, J. E. (1997). 3 alpha-Hydroxy-3 beta-(phenylethynyl)-5 beta-pregnan-20-ones: synthesis and pharmacological activity of neuroactive steroids with high affinity for GABAA receptors. Journal of Medicinal Chemistry, 40(1), 73-84. [Link]

-

Antagonism of GABA-A receptor inhibits the effects of progesterone on nociceptive behaviors and electrophysiological alterations in a rat model of neuropathic pain. (2025). PubMed. [Link]

-

Rahman, S. A., & Neuman, R. S. (2008). Neurosteroids 3beta, 20 (R/S)-pregnandiols decrease offset rate of the GABA-site activation at the recombinant GABA A receptor. Brain Research, 1211, 28-37. [Link]

-

Rahman, S. A., & Neuman, R. S. (2007). 3Beta-hydroxysteroids and pregnenolone sulfate inhibit recombinant rat GABA(A) receptor through different channel property. European Journal of Pharmacology, 558(1-3), 21-30. [Link]

-

Chen, C. I., Stephen, M. R., & Akk, G. (2019). Multiple functional neurosteroid binding sites on GABAA receptors. PLoS Biology, 17(1), e3000157. [Link]

-

Effects of Pregnanolone Glutamate and Its Metabolites on GABAA and NMDA Receptors and Zebrafish Behavior. (n.d.). PubMed Central. [Link]

-

Reddy, D. S. (2011). Neurosteroids and GABA-A receptor function. Frontiers in Endocrinology, 2, 49. [Link]

-

Neurosteroid Binding and Actions on GABAA Receptors. (n.d.). PubMed Central. [Link]

-

Neurosteroid Modulation of Synaptic and Extrasynaptic GABA A Receptors of the Mouse Nucleus Accumbens. (2021). MDPI. [Link]

-

Brain Metabolism of Allopregnanolone and Isoallopregnanolone in Male Rat Brain. (2025). PubMed Central. [Link]

-

δ Subunit Inhibits Neurosteroid Modulation of GABAA Receptors. (2002). PubMed Central. [Link]

-

Reddy, D. S. (2011). Neurosteroids and GABA-A receptor function. Frontiers in Endocrinology, 2, 49. [Link]

-

GABA Stacked.indd. (n.d.). Nanion Technologies. [Link]

-

Forty Years Searching for Neurosteroid Binding Sites on GABAA Receptors. (2020). UCL Discovery. [Link]

-

Characterization of GABA Receptors. (n.d.). PubMed Central. [Link]

-

3 beta-OH-5 beta-pregnan-20-one enhances [3H]GABA binding in developing chick optic lobe. (1998). PubMed. [Link]

Sources

- 1. Forty Years Searching for Neurosteroid Binding Sites on GABA_{A} Receptors - UCL Discovery [discovery.ucl.ac.uk]

- 2. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurosteroid regulation of GABAA receptors: Focus on the α4 and δ subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 6. Evidence that 3 alpha-hydroxy-5 alpha-pregnan-20-one is a physiologically relevant modulator of GABA-ergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurosteroid Binding and Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurosteroid Modulation of Synaptic and Extrasynaptic GABAA Receptors of the Mouse Nucleus Accumbens | MDPI [mdpi.com]

- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoisomers of Pregnane-3α,20-diol: Unraveling the 5α and 5β Configurations

Introduction

In the intricate world of steroid biochemistry, stereoisomerism plays a pivotal role in defining the biological activity and metabolic fate of a molecule. This is particularly true for the metabolites of progesterone, where subtle changes in three-dimensional structure can lead to profound differences in physiological function. This technical guide provides an in-depth exploration of the key distinctions between the 5α and 5β isomers of pregnane-3α,20-diol, two significant metabolites of progesterone. Understanding these differences is crucial for researchers, clinicians, and professionals in drug development, as it impacts endocrinology, neurobiology, and the development of diagnostics and therapeutics.

This guide will delve into the fundamental stereochemical differences that underpin the distinct properties of these isomers, their divergent biosynthetic pathways, their contrasting physiological and pharmacological effects, and the analytical methodologies required for their accurate differentiation and quantification.

The Decisive Factor: Stereochemistry at the A/B Ring Junction

The fundamental difference between 5α- and 5β-pregnane-3α,20-diol lies in the stereochemistry at the junction of the A and B rings of the steroid nucleus. This seemingly minor variation in the orientation of a single hydrogen atom at the 5th carbon position dictates the overall shape of the molecule, which in turn governs its interaction with enzymes and receptors.

In the 5α-isomer , the hydrogen atom at the C5 position is oriented below the plane of the ring system (alpha configuration). This results in a trans fusion of the A and B rings, leading to a relatively flat, planar molecular structure.

Conversely, in the 5β-isomer , the hydrogen atom at the C5 position is oriented above the plane of the ring system (beta configuration). This creates a cis fusion of the A and B rings, resulting in a significantly bent or "V" shaped molecule.

Divergent Biosynthetic Pathways

The formation of 5α- and 5β-pregnane-3α,20-diol from progesterone is governed by the action of distinct reductase enzymes, leading to two separate metabolic pathways. The initial and rate-limiting step is the reduction of the double bond between carbons 4 and 5 of the A ring.

The 5α-pathway is initiated by the enzyme 5α-reductase (SRD5A), which produces 5α-dihydroprogesterone (5α-DHP). Subsequently, other enzymes, including 3α-hydroxysteroid dehydrogenase (3α-HSD) and 20α-hydroxysteroid dehydrogenase (20α-HSD) , act on 5α-DHP to form allopregnanolone and then 5α-pregnane-3α,20-diol.[1]

The 5β-pathway , on the other hand, begins with the action of 5β-reductase (AKR1D1), which converts progesterone to 5β-dihydroprogesterone (5β-DHP). Similar to the 5α-pathway, 5β-DHP is then further metabolized by 3α-HSD and 20α-HSD to yield 5β-pregnane-3α,20-diol.[2]

Contrasting Physiological and Pharmacological Effects

The profound impact of stereochemistry is most evident in the distinct biological roles of the two isomers.

5α-Pregnane-3α,20-diol and its Precursor, Allopregnanolone

The physiological significance of the 5α-pathway is largely attributed to the intermediate metabolite, allopregnanolone (also known as 3α-hydroxy-5α-pregnan-20-one). Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] By enhancing the action of GABA, allopregnanolone exerts significant neuroactive effects, including anxiolytic, sedative, and anticonvulsant properties.[3] Consequently, 5α-pregnane-3α,20-diol is considered a marker of this neuroactive pathway. The 5α-reductase pathway is associated with calming and anti-inflammatory effects.[2]

5β-Pregnane-3α,20-diol: The Inactive Metabolite?

In stark contrast, 5β-pregnane-3α,20-diol is generally considered to be a biologically inactive metabolite.[4] Its bent molecular structure is thought to prevent it from effectively binding to the GABA-A receptor or other known steroid receptors. As such, the 5β-pathway is primarily viewed as a route for the inactivation and subsequent excretion of progesterone. 5β-pregnanediol is the major metabolite of progesterone found in urine and serves as a reliable indicator of progesterone production and ovulation.[4][5]

| Feature | 5α-Pregnane-3α,20-diol | 5β-Pregnane-3α,20-diol |

| A/B Ring Fusion | Trans (Planar) | Cis (Bent) |

| Key Biosynthetic Enzyme | 5α-reductase | 5β-reductase |

| Key Intermediate | Allopregnanolone | Pregnanolone |

| Primary Biological Role | Precursor to neuroactive steroids | Inactive excretory metabolite |

| GABA-A Receptor Modulation | Indirectly through allopregnanolone (Positive) | None |

| Primary Clinical Utility | Marker of neuroactive steroid pathway | Marker of progesterone production |

| Typical Urinary Levels (Luteal Phase) | 200 - 740 ng/mg creatinine[1] | 600 - 2000 ng/mg creatinine[2] |

Analytical Methodologies for Isomer Differentiation

The structural similarity of 5α- and 5β-pregnane-3α,20-diol necessitates sophisticated analytical techniques for their accurate separation and quantification. Mass spectrometry coupled with a chromatographic separation method is the gold standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and well-established technique for steroid analysis. However, due to the low volatility of pregnanediol, a derivatization step is essential to convert the hydroxyl groups into more volatile ethers.

Experimental Protocol: GC-MS Analysis of Urinary Pregnanediol Isomers

-

Sample Preparation:

-

To 1 mL of urine, add an internal standard (e.g., epicoprostanol).

-

Perform enzymatic hydrolysis of the glucuronide and sulfate conjugates using β-glucuronidase/arylsulfatase at 55°C for 3 hours.

-

Extract the free steroids using a solid-phase extraction (SPE) C18 cartridge or liquid-liquid extraction with a solvent like diethyl ether.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 60°C for 1 hour to form methoxime derivatives of the keto groups.

-

Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and incubate at 90°C for 1 hour to form trimethylsilyl (TMS) ethers of the hydroxyl groups.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

GC Column: A non-polar capillary column, such as a DB-1ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is typically used.

-

Oven Temperature Program: Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the separation of the isomers.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Monitor characteristic ions for the derivatized 5α- and 5β-pregnanediol.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and can often analyze steroid glucuronides directly, eliminating the need for hydrolysis and derivatization.

Experimental Protocol: LC-MS/MS Analysis of Urinary Pregnanediol Glucuronide Isomers

-

Sample Preparation:

-

To 100 µL of urine, add an internal standard (e.g., d5-pregnanediol glucuronide).

-

Perform a simple protein precipitation with a solvent like methanol or acetonitrile.

-

Centrifuge to pellet the proteins and transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the prepared sample into the LC-MS/MS system.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a modifier like formic acid or ammonium formate, is employed to separate the isomers.

-

Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) negative mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each isomer and the internal standard.

-

Conclusion

The distinction between 5α- and 5β-pregnane-3α,20-diol is a clear illustration of the profound influence of stereochemistry on biological function. While both are metabolites of progesterone, their different three-dimensional structures, arising from the cis or trans fusion of the A/B rings, direct them down divergent metabolic and physiological paths. The 5α-isomer is a key marker of a neuroactive pathway that produces the potent GABA-A receptor modulator, allopregnanolone. In contrast, the 5β-isomer is a largely inactive metabolite, primarily serving as an indicator of progesterone production. For researchers and clinicians in the fields of endocrinology, neuroscience, and drug development, a thorough understanding of these differences, coupled with the appropriate analytical methodologies to distinguish between these isomers, is paramount for accurate diagnosis, monitoring, and the development of novel therapeutic strategies.

References

-

Rupa Health. a-Pregnanediol. [Link]

-

Rupa Health. b-Pregnanediol. [Link]

-

HealthMatters.io. 5a-Pregnanediol (male) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained. [Link]

-

Wikipedia. Pregnanediol. [Link]

-

PubChem. 5alpha-Dihydroprogesterone. [Link]

-

Wiebe, R. H., et al. "The Metabolic Disposition of Plasma 5 Alpha-Dihydroprogesterone (5 alpha-pregnane-3,20-dione) in Women and Men." The Journal of Clinical Endocrinology & Metabolism, vol. 56, no. 5, 1983, pp. 1033-8. [Link]

-

Takahashi, M., and T. Vihko. "Formation of 5 beta- and 5 alpha-products as major C19-steroids from progesterone in vitro in immature golden hamster testes." Endocrinology, vol. 99, no. 3, 1976, pp. 706-13. [Link]

-

Reimers, T. J., et al. "Progesterone and 5 beta-pregnanediol production by isolated fetal placental binucleate cells from sheep and goats." Journal of Animal Science, vol. 61, no. 5, 1985, pp. 1236-43. [Link]

-

Rupa Health. Pregnanediol. [Link]

-

Hodges, J. K., et al. "Concentrations of progesterone and the 5 alpha-reduced progestins, 5 alpha-pregnane-3,20-dione and 3 alpha-hydroxy-5 alpha-pregnan-20-one, in luteal tissue and circulating blood and their relationship to luteal function in the African elephant, Loxodonta africana." General and Comparative Endocrinology, vol. 104, no. 2, 1996, pp. 165-74. [Link]

-

Chen, C., et al. "Multiple functional neurosteroid binding sites on GABAA receptors." PLoS Biology, vol. 16, no. 1, 2018, e2002723. [Link]

-

ZRT Laboratory. PROGESTERONE METABOLITES. [Link]

-

Turkmen, S., et al. "Tolerance to allopregnanolone with focus on the GABA-A receptor." Frontiers in Neurology, vol. 2, 2011, p. 48. [Link]

-

MacLean, J. A., et al. "Rapid UHPLC-MS/MS measurement of pregnanediol 3-glucuronide in spot urine samples for detecting ovulation." Biomedical Chromatography, vol. 36, no. 1, 2022, e5247. [Link]

-

Charles, C. N., et al. "Changes in 5alpha-pregnane steroids and neurosteroidogenic enzyme expression in the perinatal sheep." Endocrinology, vol. 146, no. 4, 2005, pp. 1739-47. [Link]

-

Hodges, J. K., et al. "Concentrations of progesterone and the 5 alpha-reduced progestins, 5 alpha-pregnane-3,20-dione and 3 alpha-hydroxy-5 alpha-pregnan-20-one, in luteal tissue and circulating blood and their relationship to luteal function in the African elephant, Loxodonta africana." ResearchGate, 1996. [Link]

-

Laverty, D., et al. "Allopregnanolone activity and binding site a Density map of the GABAA..." ResearchGate, 2019. [Link]

-

MacLean, J. A., et al. "Rapid UHPLC–MS/MS measurement of pregnanediol 3‐glucuronide in spot urine samples for detecting ovulation." University of Turin, 2021. [Link]

-

Lee, J., et al. "Development and validation of LC‐MS/MS method for urinary 39 steroid (estrogens, androgens, corticoids, and progestins) profiling." ResearchGate, 2018. [Link]

-

Akk, G., et al. "Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites." Neuropharmacology, vol. 136, pt. A, 2018, pp. 58-67. [Link]

-

Wikipedia. Fluoxetine. [Link]

-

Meredith, A. N. "Development and Validation of Urine Hormones by Lc-Ms/Ms Using the Bor." Mississippi State University Scholars Junction, 2018. [Link]

-

van der Meulen, G. "Recent Advances in LC-MS/MS Analysis of Ancient Hormones." Scholarly Publications Leiden University, 2019. [Link]

Sources

- 1. a-Pregnanediol | Rupa Health [rupahealth.com]

- 2. b-Pregnanediol | Rupa Health [rupahealth.com]

- 3. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pregnanediol - Wikipedia [en.wikipedia.org]

- 5. 5a-Pregnanediol (male) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

Role of (20S)-Pregnane-3alpha,20-diol as a biomarker for progesterone metabolism

Technical Guide: (20S)-Pregnane-3 ,20-diol as a Biomarker for Progesterone Metabolism[1][2]

12Part 1: Executive Summary & Molecular Identity[1][2]

(20S)-Pregnane-3

Unlike transient serum progesterone measurements, which are subject to pulsatile secretion variability, urinary or serum Pregnanediol (specifically its glucuronide conjugate, PdG) provides an integrated measure of total luteal output.[1][2] This guide delineates the metabolic pathways, diagnostic thresholds, and validated mass spectrometry workflows for its precise quantification.[1][2]

Chemical Definition[1][2]

Part 2: Biosynthesis and Metabolic Pathway[2]

The conversion of progesterone to pregnanediol occurs primarily in the liver via a three-step irreversible reduction pathway.[2] This process inactivates the potent progestogenic activity of the parent molecule to facilitate renal excretion.[2]

Enzymatic Cascade

-

5

-Reduction: Progesterone is reduced at the -

3

-Hydroxylation: The 3-keto group is reduced by 3 -

20

-Reduction: The 20-keto group is reduced by 20

Following synthesis, the diol is conjugated at the C3 position by UDP-glucuronosyltransferases (UGT) to form Pregnanediol-3-Glucuronide (PdG) , the hydrophilic form excreted in urine.[1][2]

Pathway Visualization (Graphviz)[1][2]

Figure 1: Hepatic catabolism of Progesterone to its terminal metabolite Pregnanediol-3-Glucuronide.[1][2][8]

Part 3: Diagnostic Utility & Reference Ranges

Pregnanediol levels are a direct reflection of endogenous progesterone production.[2][5] Unlike progesterone, which has a short half-life (~5-20 minutes) and fluctuates wildly, Pregnanediol accumulates in urine, offering a stable 24-hour average.[1][2]

Clinical Applications[2][7][8]

-

Ovulation Confirmation: A rise in urinary PdG >5 µg/mL (normalized to creatinine) confirms luteinization.[1][2]

-

Luteal Phase Defect (LPD): Persistently low PdG levels in the mid-luteal phase indicate insufficient progesterone support for implantation.[1][2]

-

Pregnancy Monitoring: Levels rise linearly with gestation.[1][2] A failure to rise in the first trimester suggests a failing corpus luteum or ectopic pregnancy.[2]

Quantitative Reference Ranges (Urinary PdG)

| Physiological State | Typical Range (µ g/24h ) | Clinical Significance |

| Follicular Phase | < 1,000 | Baseline adrenal production; minimal ovarian output.[1][2] |

| Luteal Phase | 2,000 – 10,000 | Active Corpus Luteum; peak occurs ~7 days post-ovulation.[1][2] |

| Pregnancy (1st Tri) | 10,000 – 40,000 | Placental takeover of progesterone production.[1][2] |

| Pregnancy (3rd Tri) | 40,000 – 100,000 | Peak placental output.[1][2] |

| Post-Menopause | < 700 | Ovarian cessation; adrenal source only.[1][2] |

Note: Values may vary based on assay method (GC-MS vs. Immunoassay) and creatinine normalization.

Part 4: Analytical Methodologies & Protocols

To ensure scientific integrity, we prioritize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its specificity over immunoassays, which suffer from cross-reactivity with other steroid glucuronides.[1][2]

Method A: LC-MS/MS Quantification of Urinary Pregnanediol-3-Glucuronide (PdG)

This protocol measures the intact glucuronide, avoiding the variability of enzymatic hydrolysis.[1][2]

1. Reagents & Standards

-

Analyte: Pregnanediol-3-Glucuronide (Sigma-Aldrich/Cerilliant).[1][2]

-

Internal Standard (IS): Pregnanediol-3-Glucuronide-d3 (Deuterated).[1][2]

-

Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ammonium Fluoride.[1][2]

2. Sample Preparation (Dilute-and-Shoot)

-

Aliquot: Transfer 50 µL of urine into a 96-well plate.

-

Spike: Add 20 µL of Internal Standard solution (100 ng/mL in MeOH).

-

Dilution: Add 430 µL of Mobile Phase A (Water + 0.5 mM Ammonium Fluoride).

-

Centrifugation: Spin at 3,000 x g for 10 minutes to pellet particulates.

-

Injection: Inject 5 µL of supernatant.

3. LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).[1][2]

-

Mobile Phase A: 0.5 mM Ammonium Fluoride in Water (Enhances ionization in negative mode).

-

Gradient:

-

Ionization: Electrospray Ionization (ESI) – Negative Mode.[1][2]

-

MRM Transitions:

Method B: GC-MS Quantification (Free Pregnanediol)

Requires hydrolysis and derivatization.[1][2] Used when total steroid profiling is required.[1][2]

-

Hydrolysis: Incubate urine with

-glucuronidase (Helix pomatia) at 55°C for 2 hours. -

Extraction: Solid Phase Extraction (C18 cartridges). Elute with Methanol.

-

Derivatization: Evaporate eluate. Add MSTFA/TMCS (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to form TMS derivatives.[1][2] Incubate 60°C for 30 min.

-

Analysis: GC-MS in SIM mode monitoring m/z 117 (base peak) and m/z 464 (molecular ion).

Part 5: References

-

Stanczyk, F. Z., et al. (2013).[1][2] "Standardization of steroid hormone assays: why, how, and when?" Cancer Epidemiology, Biomarkers & Prevention.[1][2] Link

-

Kučera, R., et al. (2020).[1][2] "Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link

-

O'Connor, K. A., et al. (2003).[1][2] "Urinary pregnanediol-3-glucuronide using a simple benchtop assay: validation and application." Steroids.[1][2][4][6][7][9][10][11][12][13] Link

-

Penning, T. M., et al. (2019).[1][2] "Human 3

-hydroxysteroid dehydrogenase isoforms (AKR1C1-AKR1C4) of the aldo-keto reductase superfamily."[1][2][9] Biochemical Journal. Link -

PubChem. (2023).[1][2] "Pregnanediol Compound Summary." National Library of Medicine.[1][2] Link

Sources

- 1. 5beta-Pregnane-3alpha,16alpha-diol-20-one | C21H34O3 | CID 71620660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pregnanediol - Wikipedia [en.wikipedia.org]

- 3. A method for the determination of 5 beta-pregnane-3 alpha:17 alpha: 20 alpha-triol in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Pregnanediol | Rupa Health [rupahealth.com]

- 6. zrtlab.com [zrtlab.com]

- 7. zrtlab.com [zrtlab.com]

- 8. Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. b-Pregnanediol | Rupa Health [rupahealth.com]

- 11. 20a-Dihydroprogesterone | Rupa Health [rupahealth.com]

- 12. mdpi.com [mdpi.com]

- 13. Microbial Synthesis and Biological Activity of 20β-Hydroxylated Progestins: Ovarian and Neural Action of 17α,20β,21α-Trihydroxy-4-Pregnen-3-One in Danio rerio [mdpi.com]

An In-depth Technical Guide to (20S)-Pregnane-3α,20-diol: Physicochemical Properties, Biological Significance, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(20S)-Pregnane-3α,20-diol, also known as 5β-Pregnane-3α,20α-diol, is a pivotal steroid metabolite that offers a window into the body's hormonal landscape. As an inactive product of progesterone metabolism, its quantification provides an indirect yet reliable measure of progesterone levels, a hormone crucial for reproductive health and pregnancy.[1][2] This guide delves into the core physicochemical properties of (20S)-Pregnane-3α,20-diol, its biological importance, and the analytical techniques essential for its accurate measurement, providing a comprehensive resource for researchers and drug development professionals in the field of endocrinology and neurosteroid research.

Core Physicochemical Properties and Stereoisomerism

The molecular structure of pregnanediols, including the (20S) isomer, gives rise to several stereoisomers, each with distinct spatial arrangements and potentially different biological activities. Understanding these subtle differences is paramount for accurate identification and quantification.

(20S)-Pregnane-3α,20-diol is characterized by the chemical formula C₂₁H₃₆O₂ and a molecular weight of approximately 320.51 g/mol .[3] Its structure features a pregnane steroid skeleton with hydroxyl groups at the 3α and 20S positions. One of its key stereoisomers is allopregnanediol (5α-pregnane-3α,20α-diol), which differs in the configuration at the C5 position of the steroid A ring. This seemingly minor variation can influence the molecule's overall shape and its interaction with biological systems.

Below is a comparative table of the key physicochemical properties of (20S)-Pregnane-3α,20-diol and its 5α-isomer, allopregnanediol.

| Property | (20S)-Pregnane-3α,20-diol (5β isomer) | Allopregnanediol (5α isomer) |

| Molecular Formula | C₂₁H₃₆O₂ | C₂₁H₃₆O₂ |

| Molecular Weight | 320.51 g/mol [3] | 320.51 g/mol |

| CAS Number | 80-92-2[3] | 566-58-5 |

| Melting Point | 240-242 °C[1] | 240-242 °C[4] |

| Boiling Point | 435.9 °C at 760 mmHg (Predicted)[1] | 435.9 °C at 760 mmHg (Predicted)[4] |

| Solubility | Slightly soluble in chloroform, ethanol, and methanol.[1] | Slightly soluble in chloroform, ethanol (heated), and methanol (heated).[4] |

| LogP (Predicted) | 4.387[5] | 5.2 |

The stereoisomeric relationship between the 5β (A/B rings cis) and 5α (A/B rings trans) forms of pregnane-3α,20α-diol is a critical determinant of their biological context. The planarity of the 5α isomer compared to the more bent 5β isomer can affect receptor binding and metabolic pathways.

Caption: Metabolic pathway of progesterone to its 5β and 5α isomers.

Biological Significance and Applications in Drug Development

The primary biological role of (20S)-Pregnane-3α,20-diol is as a major urinary metabolite of progesterone.[2] Its levels in urine and blood directly correlate with the production of progesterone, making it an invaluable biomarker for monitoring the luteal phase of the menstrual cycle and confirming ovulation.[6] This has significant applications in fertility tracking and the diagnosis of ovulatory disorders.

In the context of drug development, the pregnane steroid scaffold is of considerable interest, particularly in the realm of neurosteroids. While (20S)-Pregnane-3α,20-diol itself is considered inactive, its parent compound, progesterone, and other related metabolites like allopregnanolone, are potent modulators of the GABAA receptor in the central nervous system, exerting anxiolytic, sedative, and anticonvulsant effects.

The therapeutic potential of pregnane derivatives is an active area of research, with a focus on developing novel treatments for a range of neurological and psychiatric conditions, including epilepsy, anxiety disorders, and postpartum depression.[7] The study of metabolites like (20S)-Pregnane-3α,20-diol is crucial in understanding the pharmacokinetics and metabolic fate of potential neurosteroid-based drugs. By analyzing the metabolic pathways, researchers can design compounds with improved stability, bioavailability, and desired pharmacological profiles.

Analytical Methodologies

Accurate and reliable quantification of (20S)-Pregnane-3α,20-diol and its isomers is essential for both clinical diagnostics and research. The following sections detail the key analytical techniques employed for this purpose.

Sample Preparation

The choice of sample preparation technique is critical and depends on the biological matrix (e.g., urine, plasma, serum) and the analytical method to be used. For a comprehensive analysis, a robust sample preparation protocol is necessary to remove interfering substances and concentrate the analyte of interest.

Step-by-Step Protocol for Solid-Phase Extraction (SPE) from Urine:

-

Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.

-

Enzymatic Hydrolysis (for conjugated forms): To measure total pregnanediol (free and conjugated), an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is required to cleave the glucuronide and sulfate moieties. Incubate the sample with the enzyme solution at an optimized temperature and pH.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.

-

Sample Loading: Load the pre-treated (and hydrolyzed, if applicable) urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low-polarity solvent (e.g., water or a low percentage of methanol in water) to remove hydrophilic impurities.

-

Elution: Elute the pregnanediol isomers with a more non-polar solvent, such as methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

The rationale behind this multi-step process is to ensure a clean sample matrix, which is crucial for preventing ion suppression in mass spectrometry and achieving a stable baseline in chromatography.

Caption: Solid-Phase Extraction workflow for pregnanediol from urine.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating pregnanediol isomers. Reversed-phase chromatography using a C18 column is the most common approach.

Exemplary HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 50% acetonitrile and increasing to 90% over 20 minutes. The exact gradient profile should be optimized for the specific isomers of interest.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm) can be used, but due to the lack of a strong chromophore, this method may lack sensitivity. Mass spectrometry is the preferred detection method for high sensitivity and specificity.

The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the non-polar steroid backbone of pregnanediol. The gradient elution is necessary to separate the closely related isomers and elute them with good peak shape.

Mass Spectrometry (MS)

Coupling HPLC with tandem mass spectrometry (MS/MS) provides the highest level of sensitivity and specificity for the quantification of (20S)-Pregnane-3α,20-diol. Electrospray ionization (ESI) is a commonly used ionization technique.

Key MS Parameters:

-

Ionization Mode: Negative ion mode is often preferred for detecting the deprotonated molecule [M-H]⁻.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is employed. This involves selecting a specific precursor ion (the molecular ion) and monitoring for a characteristic product ion after fragmentation.

-

Precursor Ion (Q1): m/z 319.3 (for [M-H]⁻)

-

Product Ion (Q3): The fragmentation of the pregnanediol molecule will yield characteristic product ions. Common neutral losses include water molecules (-18 Da) and fragments from the steroid ring system. The exact fragmentation pattern should be determined by infusing a pure standard of the analyte.

-

-

Collision Energy: The energy applied to induce fragmentation needs to be optimized for each specific transition to maximize the signal of the product ion.

The high specificity of MS/MS arises from monitoring a specific precursor-to-product ion transition, which significantly reduces the likelihood of interference from other compounds in the matrix.

Caption: Schematic of an LC-MS/MS workflow for pregnanediol analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of steroid isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

General NMR Protocol:

-

Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, Methanol-d₄).

-

¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. The chemical shifts (δ) of the protons, their integration, and their coupling patterns (J-coupling) provide information about the connectivity of the atoms. The signals for the methyl groups (C18 and C19) and the protons attached to the hydroxyl-bearing carbons (C3 and C20) are particularly diagnostic.

-

¹³C NMR: Obtain a ¹³C NMR spectrum. The chemical shifts of the 21 carbon atoms provide a unique fingerprint of the molecule and are highly sensitive to stereochemical changes.

-

2D NMR: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. These experiments reveal proton-proton and proton-carbon correlations, allowing for the complete assembly of the molecular structure.

The precise chemical shifts are highly dependent on the solvent and the specific stereochemistry of the molecule. Therefore, comparison with reference spectra or with data from closely related compounds is crucial for accurate structural assignment.

Conclusion

(20S)-Pregnane-3α,20-diol is a biologically significant steroid metabolite that serves as a crucial biomarker for progesterone production. Its accurate analysis is vital for both clinical applications in reproductive health and for advancing research in the development of novel neurosteroid-based therapeutics. This guide has provided a comprehensive overview of its physicochemical properties, biological relevance, and the state-of-the-art analytical methodologies required for its study. A thorough understanding of these aspects is fundamental for any scientist or researcher working with this important class of molecules.

References

-

LookChem. (n.d.). 5beta-Pregnane-3alpha,20alpha-diol. Retrieved from [Link]

- Chongqing Chemdad Co., Ltd. (n.d.). 3alpha,20alpha-dihydroxy-5beta-pregnane 3-glucuronide.

-

Wikipedia. (2023, December 1). Pregnanediol. Retrieved from [Link]

-

Chem-Impex. (n.d.). 5α-Pregnane-3,20-dione. Retrieved from [Link]

-

Cheméo. (n.d.). Pregnane-3,20-diol, (3«alpha»,5«beta»,20S)-. Retrieved from [Link]

-

PubMed. (2020). Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS. Retrieved from [Link]

-

NIST. (n.d.). Pregnane-3,20-diol, (3α,5β,20S)-. Retrieved from [Link]

-

PubChem. (n.d.). Pregnane-3,20-diol, 3,20-bis(hydrogen sulfate), (3beta,5alpha,20S)-. Retrieved from [Link]

-

PubChem. (n.d.). Pregnane-3,20-diol. Retrieved from [Link]

-

PubChem. (n.d.). (3alpha)-Pregnane-3,20-diol. Retrieved from [Link]

-

Wikipedia. (2023, May 29). 5α-Pregnane-3α,11β-diol-20-one. Retrieved from [Link]

-

Frontiers in Endocrinology. (2026). Editorial: Neuroprotective and therapeutic effects of progesterone, allopregnanolone, and their derivatives. Retrieved from [Link]

-

PubMed. (2024). Rapid UHPLC-MS/MS measurement of pregnanediol 3-glucuronide in spot urine samples for detecting ovulation. Retrieved from [Link]

-

LookChem. (n.d.). Cas 566-58-5,5-ALPHA-PREGNAN-3-ALPHA, 20-ALPHA-DIOL. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Pregnanediol - Wikipedia [en.wikipedia.org]

- 3. Pregnane-3,20-diol, (3α,5β,20S)- [webbook.nist.gov]

- 4. Cas 566-58-5,5-ALPHA-PREGNAN-3-ALPHA, 20-ALPHA-DIOL | lookchem [lookchem.com]

- 5. chemeo.com [chemeo.com]

- 6. 3ALPHA,20ALPHA-DIHYDROXY-5BETA-PREGNANE 3-GLUCURONIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Editorial: Neuroprotective and therapeutic effects of progesterone, allopregnanolone, and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

(20S)-Pregnane-3alpha,20-diol CAS number and IUPAC nomenclature

Executive Summary

(20S)-Pregnane-3α,20-diol, historically and commonly known as Pregnanediol , is the primary urinary metabolite of progesterone.[1] In drug development and clinical endocrinology, it serves as the definitive retrospective marker of corpus luteum function and ovulation. While often simplified as "Pregnanediol," the precise stereochemistry—5β, 3α, 20α (20S) —is critical for analytical specificity, distinguishing it from its 5α-isomer (allopregnanediol).[1] This guide delineates its rigorous nomenclature, metabolic origin, and a validated GC-MS quantification protocol.[1]

Part 1: Chemical Identity & Nomenclature

Precision in steroid nomenclature is paramount to avoid isomeric confusion. The target molecule is the 5β-reduced metabolite.[1]

Core Identifiers

| Parameter | Detail |

| Common Name | Pregnanediol (5β-Pregnanediol) |

| Systematic IUPAC Name | 5β-Pregnane-3α,20α-diol |

| Rigid Stereochemical Name | (3α,5β,20S)-Pregnane-3,20-diol |

| CAS Registry Number | 80-92-2 |

| Molecular Formula | C₂₁H₃₆O₂ |

| Molecular Weight | 320.51 g/mol |

Stereochemical Configuration

The biological activity and metabolic tracking depend entirely on the chiral centers at C3, C5, and C20.

-

C5 (Beta): The A/B ring junction is cis, creating a "bent" molecular shape typical of inactive urinary metabolites, distinct from the planar trans (5α) fusion of active androgens.

-

C3 (Alpha): The hydroxyl group is oriented trans to the C19 methyl group.

-

C20 (S/Alpha): In the pregnane side-chain, the 20α-hydroxyl configuration corresponds to the (S) absolute configuration according to Cahn-Ingold-Prelog priority rules.[1]

Critical Note: Do not confuse CAS 80-92-2 (5β-isomer) with CAS 566-58-5 (5α-isomer, Allopregnanediol).[1] Analytical methods must achieve chromatographic resolution between these isomers.

Part 2: Biosynthetic Context

Pregnanediol is the terminal catabolite of progesterone. Understanding this pathway is essential for interpreting high or low urinary levels in clinical trials. The liver performs a two-step reduction sequence followed by conjugation.[1]

Metabolic Pathway Logic

-

Progesterone is irreversibly reduced at the Δ4 double bond by 5β-Reductase (AKR1D1).[1] This is the rate-limiting step for inactivation.[1]

-

The 3-ketone is reduced to a 3α-hydroxyl by 3α-Hydroxysteroid Dehydrogenase (3α-HSD) .[1]

-

The 20-ketone is reduced to a 20α-hydroxyl by 20α-HSD .[1]

-

Conjugation: The resulting diol is glucuronidated at the C3 position (Pregnanediol-3-Glucuronide, PdG) for renal excretion.[1]

Figure 1: Hepatic catabolism of Progesterone to Pregnanediol-3-Glucuronide.[1]

Part 3: Analytical Methodology (GC-MS)

Experimental Pre-requisite: Since Pregnanediol exists primarily as a glucuronide (PdG) in urine, enzymatic hydrolysis is mandatory before extraction.

Protocol: Quantitative Determination in Urine

1. Sample Preparation (Hydrolysis)

-

Rationale: Cleave the glucuronide moiety to release the lipophilic (20S)-Pregnane-3α,20-diol.[1]

-

Step: Aliquot 1.0 mL urine. Adjust pH to 5.0 (acetate buffer). Add

-Glucuronidase (from Helix pomatia or E. coli).[1] Incubate at 37°C for 2-4 hours. -

Control Check: Spike with deuterated internal standard (Pregnanediol-d6) prior to hydrolysis to track recovery.[1]

2. Extraction (Solid Phase Extraction - SPE) [1]

-

Rationale: Remove polar urinary interferences (urea, salts) while retaining the non-polar steroid.

-

Step: Condition C18 SPE cartridge with Methanol -> Water.[1] Load hydrolyzed sample. Wash with 10% Methanol. Elute with 100% Ethyl Acetate . Evaporate to dryness under Nitrogen.

3. Derivatization (Silylation)

-

Rationale: Steroid hydroxyl groups are too polar and thermally labile for direct GC analysis. TMS (Trimethylsilyl) derivatization improves volatility and peak shape.

-